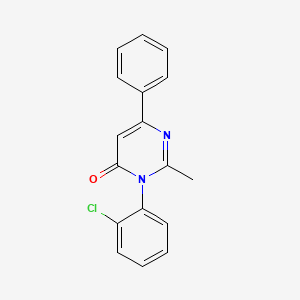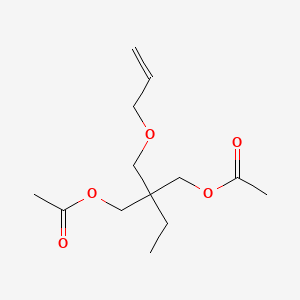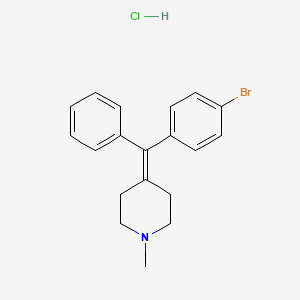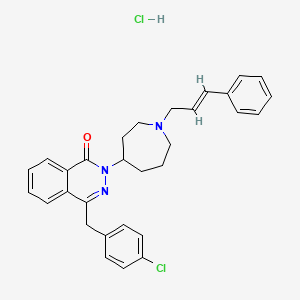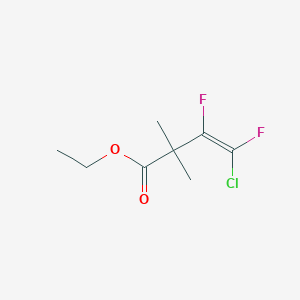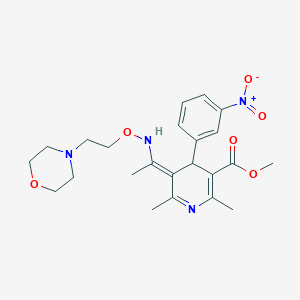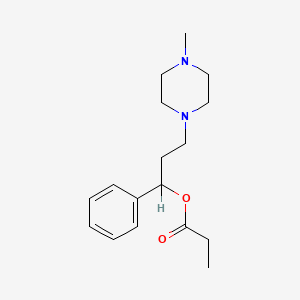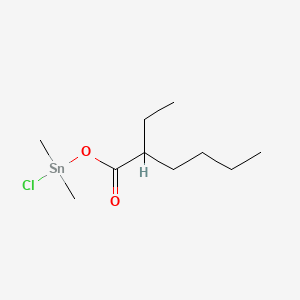
Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane is a chemical compound with the molecular formula C10H21ClO2Sn and a molecular weight of 327.44 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane typically involves the reaction of 2-ethylhexanoic acid with chlorodimethylstannane under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tin oxides, while substitution reactions can produce various organotin compounds .
Applications De Recherche Scientifique
Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function . The specific pathways involved depend on the context of its use, such as in biological or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Chloro((2-ethyl-1-oxohexyl)oxy)dimethylstannane is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications compared to other similar compounds .
Propriétés
Numéro CAS |
82963-02-8 |
|---|---|
Formule moléculaire |
C10H21ClO2Sn |
Poids moléculaire |
327.43 g/mol |
Nom IUPAC |
[chloro(dimethyl)stannyl] 2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.2CH3.ClH.Sn/c1-3-5-6-7(4-2)8(9)10;;;;/h7H,3-6H2,1-2H3,(H,9,10);2*1H3;1H;/q;;;;+2/p-2 |
Clé InChI |
YGRKITFOOIGFQG-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(CC)C(=O)O[Sn](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


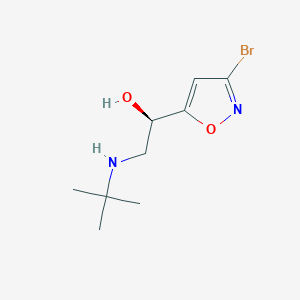
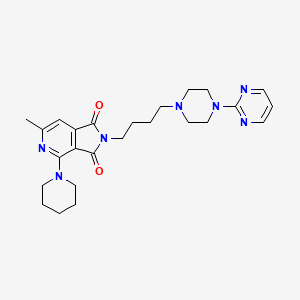
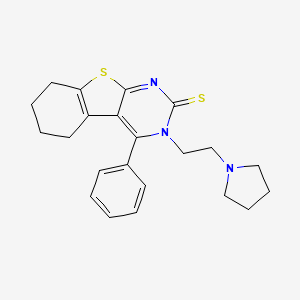

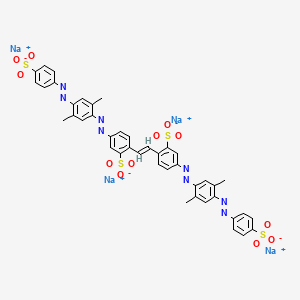
![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)
